molecular formula C18H10ClN3O3S B2731948 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide CAS No. 328118-53-2

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide

Cat. No.: B2731948
CAS No.: 328118-53-2
M. Wt: 383.81
InChI Key: BPWLEFNREPJHBK-UHFFFAOYSA-N
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Description

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structure, which includes a benzothiazole ring fused with a benzene ring, a chloro group, and a nitro group.

Preparation Methods

The synthesis of 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-chloro-5-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the bacteria. The molecular pathways involved in this process are still under investigation, but the compound’s ability to bind to and inhibit DprE1 is a key aspect of its mechanism of action.

Comparison with Similar Compounds

2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-chloro-N-[(2Z)-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-5-nitrobenzamide is a thiazole derivative that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C14H9ClN3O3S
  • Molecular Weight : 328.75 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Thiazole derivatives are known to exhibit diverse activities through several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as α-glucosidase and α-amylase, which are critical in carbohydrate metabolism. The presence of electron-withdrawing groups (like nitro) enhances the inhibitory potential by stabilizing the transition state during enzyme catalysis .
  • Cellular Pathways : The compound may influence various cellular pathways by acting as a ligand for specific receptors or enzymes, leading to downstream effects that can modulate cellular functions.

Antidiabetic Potential

Research has indicated that compounds similar to this compound exhibit significant antidiabetic properties. In vitro studies demonstrated varying degrees of α-glucosidase inhibitory activity with IC50 values ranging from 10.75 ± 0.52 to 130.90 ± 2.42 μM compared to the reference drug acarbose (IC50 = 39.48 ± 0.80 μM) .

Antimicrobial Activity

Thiazole derivatives have also been reported to possess antimicrobial properties. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications in the substituents on the benzamide moiety significantly affect the biological activity of thiazole derivatives. For instance:

  • The introduction of electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., nitro) at specific positions resulted in enhanced potency against targeted enzymes .

Comparative Analysis

A comparative study involving various thiazole derivatives highlighted that:

CompoundIC50 (μM)Target
5o10.75 ± 0.52α-glucosidase
Reference (Acarbose)39.48 ± 0.80α-glucosidase
Other ThiazolesVariesVarious targets

This table illustrates the superior activity of compound 5o compared to established antidiabetic agents.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3O3S/c19-14-7-6-11(22(24)25)9-13(14)17(23)21-18-20-15-8-5-10-3-1-2-4-12(10)16(15)26-18/h1-9H,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWLEFNREPJHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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